molecular formula C15H14N2O B13673934 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

Katalognummer: B13673934
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: FMHXBYGFWLPIOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a methoxy group at the 7th position and a p-tolyl group at the 2nd position.

Vorbereitungsmethoden

The synthesis of 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with p-tolualdehyde in the presence of a suitable catalyst can yield the desired product. Industrial production methods often involve multi-step processes with high yields, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Analyse Chemischer Reaktionen

7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the imidazo[1,2-a]pyridine ring, depending on the substituents and reaction conditions. .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its pharmacological properties, it is investigated for potential use in treating diseases such as tuberculosis and cancer.

    Industry: The compound is utilized in the development of new materials and as a building block in organic synthesis

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can bind to DNA and interfere with replication processes, contributing to its anticancer activity. The compound’s ability to modulate various signaling pathways makes it a promising candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methoxy group, resulting in different biological activities.

    2-Chloromethylimidazo[1,2-a]pyridine: Contains a chloromethyl group, which alters its reactivity and applications.

    2-Carbaldehydeimidazo[1,2-a]pyridine:

Eigenschaften

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

7-methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-3-5-12(6-4-11)14-10-17-8-7-13(18-2)9-15(17)16-14/h3-10H,1-2H3

InChI-Schlüssel

FMHXBYGFWLPIOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.